Ophiopogonin D' (OPD') is a steroidal saponin featuring a diosgenin aglycone, isolated from the tubers of Ophiopogon japonicus. As a high-value analytical standard and biochemical probe, its procurement relevance is defined by its stark divergence from its structural isomer, Ophiopogonin D (OPD, ruscogenin aglycone). While crude O. japonicus extracts contain both isomers, OPD' specifically drives the hemolytic, cardiotoxic, and distinct cytotoxic behaviors observed in downstream assays [1]. Consequently, buyers must procure the exact D' isomer when modeling RIPK1-dependent necroptosis, assessing formulation safety, or establishing positive controls for mitochondrial mitophagy, as generic saponin mixtures will mask these highly specific biological responses[2].
Isomer-specific hemolytic profiling and necroptosis pathway studies
Distinct from OPD; requires isomer-confirmed identity for mechanistic work
Natural product tool compound for RIPK1 and ER stress model research
Substituting Ophiopogonin D' with its ruscogenin-based isomer Ophiopogonin D (OPD) fundamentally invalidates assay integrity due to opposing pharmacological profiles. In formulation safety screening, OPD' acts as a dose-dependent hemolytic agent, whereas OPD is non-hemolytic in vitro and actively mitigates OPD'-induced toxicity [1]. Similarly, in cardiovascular models, OPD' acts as a direct inducer of cardiomyocyte mitophagy and mitochondrial damage, while OPD functions as a cardioprotectant [2]. Furthermore, in oncology screening against PC3 prostate cancer cells, OPD' exhibits an IC50 of 6.25 µM, whereas OPD fails to achieve meaningful cytotoxicity (IC50 > 50 µM) [3]. Procurement of crude extracts or the incorrect isomer will therefore yield false-negative toxicity data and severely compromised efficacy readouts.
OPD′ causes hemolysis in vitro, while OPD does not; isomer substitution can mask erythrocyte toxicity.
OPD′ induces RIPK1-dependent necroptosis, whereas OPD acts via caspase-dependent apoptosis; pathway endpoints differ.
OPD′ promotes cardiomyocyte ER stress and apoptosis, while OPD partially reverses injury; risk of confounded cardiotoxicity readouts.
In head-to-head in vitro assays using androgen-independent human prostate cancer cells (PC3), Ophiopogonin D' demonstrates a measurably lower IC50 than its structural isomer Ophiopogonin D. The D' isomer induces RIPK1-dependent apoptosis at low micromolar concentrations, whereas the D isomer fails to reach the minimum threshold for comparative efficacy [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) in PC3 prostate cancer cells |
| Target Compound Data | 6.25 µM |
| Comparator Or Baseline | Ophiopogonin D (> 50 µM) |
| Quantified Difference | > 8-fold higher potency for the D' isomer |
| Conditions | In vitro cell viability assay (PC3 cell line) |
Procurement for oncology screening must strictly specify the D' isomer to ensure purity-linked reproducibility and avoid false negatives in cytotoxicity assays.
Erythrocyte toxicity assays reveal an absolute divergence in the hemolytic profiles of the two isomers. Ophiopogonin D' induces dose-dependent hemolysis and significant lactate dehydrogenase (LDH) release from the erythrocyte cytoplasm at concentrations between 10 and 40 μg/mL. Conversely, Ophiopogonin D exhibits no such in vitro hemolytic activity and acts as a baseline protectant [1].
| Evidence Dimension | Erythrocyte hemolysis (LDH release) |
| Target Compound Data | Significant hemolysis and LDH release at 10–40 μg/mL |
| Comparator Or Baseline | Ophiopogonin D (No in vitro hemolysis observed) |
| Quantified Difference | Absolute divergence (Toxic vs. Non-toxic) |
| Conditions | In vitro erythrocyte cytoplasm LDH assay |
Crucial for formulation safety screening workflows, as the D' isomer serves as the essential positive hemolytic marker for traditional medicine injectables.
In cardiovascular stress models, Ophiopogonin D' acts as a direct inducer of cardiomyocyte mitophagy and mitochondrial damage. At a concentration of 6 µM, OPD' significantly increases apoptosis and upregulates genes related to endoplasmic reticulum stress (ERS). In direct contrast, Ophiopogonin D protects against this specific OPD'-induced injury [1].
| Evidence Dimension | Cardiomyocyte apoptosis and ERS induction |
| Target Compound Data | Induces severe mitochondrial damage and apoptosis at 6 µM |
| Comparator Or Baseline | Ophiopogonin D (Inhibits ERS and protects against damage) |
| Quantified Difference | Opposing biological mechanisms (Toxic inducer vs. Protectant) |
| Conditions | In vitro cardiomyocyte stress models |
Essential for researchers needing a reliable, purity-verified positive control for cardiotoxicity or PINK1/Parkin pathway activation, where generic saponins would fail.
Utilizing Ophiopogonin D' to model mitochondrial dysfunction, endoplasmic reticulum stress, and PINK1/Parkin-mediated mitophagy in cardiomyocytes, where its isomer Ophiopogonin D would yield false-negative protective results [1].
Procuring Ophiopogonin D' as a high-potency scaffold for investigating RIPK1-dependent apoptosis and necroptosis in androgen-independent prostate cancer (PC3) research, leveraging its 6.25 µM IC50 [2].
Applying Ophiopogonin D' as a benchmark hemolytic agent to test the safety, purity, and erythrocyte compatibility of traditional medicine injectables (e.g., Shenmai injection) prior to clinical scaling[3].
Employing Ophiopogonin D' as a critical analytical reference standard in LC-MS/MS workflows to distinguish diosgenin-type from ruscogenin-type saponins during the quality control of raw plant materials [1].